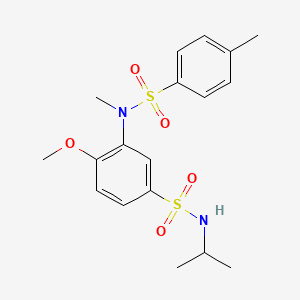

4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S2/c1-13(2)19-26(21,22)16-10-11-18(25-5)17(12-16)20(4)27(23,24)15-8-6-14(3)7-9-15/h6-13,19H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRUVGYJACUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NC(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-3-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Sulfonamides are known for their antibacterial properties, but this compound's specific biological effects and mechanisms of action remain under investigation.

Chemical Structure and Properties

The compound's chemical formula is , which indicates the presence of multiple functional groups that may interact with biological systems. The structure includes a methoxy group, a sulfonamide moiety, and an isopropyl group, contributing to its pharmacological profile.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to 4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido) have shown effectiveness against various Gram-positive and Gram-negative bacteria. Research indicates that the presence of the sulfonamide group is crucial for the inhibition of bacterial growth, likely through interference with folate synthesis pathways in bacteria .

Cardiovascular Effects

In an experimental study using isolated rat heart models, related sulfonamide compounds demonstrated significant effects on perfusion pressure and coronary resistance. Specifically, compounds with similar structural features showed a decrease in coronary resistance, suggesting potential cardiovascular applications . The interaction with calcium channels has been hypothesized as a mechanism through which these compounds exert their effects .

Pharmacokinetics

Understanding the pharmacokinetic parameters is essential for evaluating the therapeutic potential of any drug candidate. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles for sulfonamide derivatives. These studies often utilize computational tools like SwissADME to forecast how modifications in chemical structure can influence pharmacokinetic behavior .

Case Studies

- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the sulfonamide structure significantly impacted antimicrobial potency .

- Cardiovascular Impact : In another case study involving isolated heart preparations, a derivative closely related to our compound reduced coronary resistance significantly over time compared to controls. This supports the hypothesis that such compounds could be beneficial in managing cardiovascular conditions .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or substituent similarities:

*Calculated based on formula C₁₈H₂₃N₂O₅S₂.

Challenges and Limitations

- Synthetic Complexity : The target compound’s multiple substituents may require multi-step synthesis, as seen in (Pd-catalyzed cross-coupling) .

- Solubility : High molecular weight and hydrophobic groups (e.g., N-methyl-4-methylbenzenesulfonamido) could reduce aqueous solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.